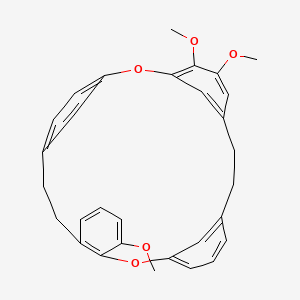

marchantin A trimethyl ether

Description

Significance of Macrocyclic Bisbibenzyl Ethers in Phytochemistry

Macrocyclic bisbibenzyls are a distinctive class of natural products found predominantly in liverworts (Marchantiophyta). mdpi.comnih.gov These compounds are characterized by a core structure composed of four aromatic rings and two ethane bridges, originating from the dimerization of two lunularin units. nih.gov The oxygen atom in the diaryl ether linkage provides flexibility, allowing for various conformations, which is a key factor in their molecular design and interaction with biological targets. mdpi.com The structural diversity within this class, arising from different substitution patterns of hydroxyl and methoxy (B1213986) groups, as well as variations in the macrocyclic ring, has attracted considerable attention from phytochemists. nih.gov Their wide range of biological activities, including antimicrobial, antifungal, cytotoxic, and muscle-relaxing properties, further underscores their importance in natural product research. researchgate.netnih.gov

Historical Perspective on the Discovery of Marchantin A and its Methyl Ethers

Marchantin A was first isolated from the liverwort Marchantia polymorpha. researchgate.net Its structure was elucidated through a combination of chemical degradation and X-ray crystallographic analysis of its derivative, marchantin A trimethyl ether. mdpi.com The discovery of marchantin A in 1982, along with riccardin A in 1983, marked the beginning of extensive research into the chemistry and biological activity of macrocyclic bisbibenzyls. researchgate.net The methylation of the free hydroxyl groups of marchantin A to yield this compound was a crucial step in its structural determination, as the ether derivative provided crystals suitable for X-ray analysis, which was not possible with the parent compound. mdpi.comresearchgate.net

Classification and Structural Overview of this compound within Natural Products

This compound is classified as a macrocyclic bis(bibenzyl) ether. nih.gov Structurally, it is a derivative of marchantin A where the three phenolic hydroxyl groups have been converted to methoxy groups. The molecule possesses a unique three-dimensional structure with convex and concave surfaces and a central cavity on the concave side. researchgate.netnih.gov X-ray analysis has revealed the specific spatial arrangement of the benzene (B151609) rings within the macrocycle. nih.gov

Compound Profile

| Property | Value |

| IUPAC Name | 5,11,15-trimethoxy-1,2,3,4,8,9,10-heptahydro-7,17-etheno-6H-dibenzo[b,h] Current time information in Bangalore, IN.rsc.orgdioxacyclotetradecine |

| Chemical Formula | C31H30O5 nih.gov |

| Molecular Weight | 482.57 g/mol nih.gov |

| CAS Registry Number | 92960-52-6 |

Physicochemical Properties

| Property | Description |

| Appearance | Crystalline solid |

| Solubility | Soluble in organic solvents such as chloroform. |

| Melting Point | Not explicitly stated in the provided search results. |

Spectroscopic Data

The structural elucidation of this compound has been extensively supported by various spectroscopic techniques.

¹H NMR: The ¹H NMR spectrum of this compound is complex due to the macrocyclic structure. A notable feature in the ¹H NMR spectra of related marchantin compounds is a signal around δ 5.49-5.56 ppm, which is attributed to the proximity of a hydrogen atom on one aromatic ring to another ring within the same molecule. researchgate.netnih.gov

¹³C NMR: The ¹³C NMR spectrum, in conjunction with ¹H-¹³C correlation spectroscopy (COSY), has been instrumental in assigning the carbon signals of the macrocyclic framework. mdpi.com

Mass Spectrometry: High-resolution mass spectrometry (HR-MS) confirms the molecular formula of the compound.

X-ray Crystallography: Single-crystal X-ray analysis of this compound was pivotal in determining its absolute stereochemistry and three-dimensional conformation. mdpi.comresearchgate.netnih.gov The molecule exhibits distinct convex and concave faces. nih.gov

Synthesis and Isolation

Isolation: Marchantin A, the precursor to this compound, is isolated from various liverwort species of the genus Marchantia, such as Marchantia polymorpha, M. paleacea, and M. tosana. mdpi.com The isolation process typically involves extraction with solvents like methanol (B129727) and ether, followed by chromatographic purification techniques. mdpi.com

Synthesis: this compound is synthetically prepared from marchantin A through methylation of its three phenolic hydroxyl groups. mdpi.com The total synthesis of marchantin A itself has also been achieved. mdpi.com

Biological Activity and Research Findings

Cytotoxic Activity: Research has indicated that while marchantin A exhibits cytotoxic properties, its trimethyl ether derivative shows weaker activity. sci-hub.se

Antimicrobial and Antifungal Activity: Marchantin-type compounds have demonstrated both antifungal and antibacterial properties. researchgate.netresearchgate.net

Muscle-Relaxing Activity: Surprisingly, both marchantin A and this compound have been found to exhibit skeletal muscle relaxation activity, despite lacking the nitrogen atoms typically associated with such activity in compounds like d-tubocurarine. researchgate.netnih.govsci-hub.sefortunejournals.com Pharmacological studies have shown that the muscle relaxation activity of this compound is about 3.5 times less potent than that of d-tubocurarine. researchgate.netnih.gov The presence of the o-methoxy group in this compound is believed to contribute to this activity. researchgate.net

Structure

3D Structure

Properties

Molecular Formula |

C31H30O5 |

|---|---|

Molecular Weight |

482.6 g/mol |

IUPAC Name |

4,5,17-trimethoxy-2,15-dioxapentacyclo[22.2.2.13,7.110,14.016,21]triaconta-1(26),3,5,7(30),10(29),11,13,16(21),17,19,24,27-dodecaene |

InChI |

InChI=1S/C31H30O5/c1-32-27-9-5-7-24-15-12-21-13-16-25(17-14-21)35-29-20-23(19-28(33-2)31(29)34-3)11-10-22-6-4-8-26(18-22)36-30(24)27/h4-9,13-14,16-20H,10-12,15H2,1-3H3 |

InChI Key |

JNMUZWBJUZBJLP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC2=C1OC3=CC=CC(=C3)CCC4=CC(=C(C(=C4)OC)OC)OC5=CC=C(CC2)C=C5 |

Synonyms |

marchantin A trimethyl ether |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies

Distribution in Bryophytes: Specific Marchantia Species Sources

Marchantin A, the precursor to marchantin A trimethyl ether, is a phenolic compound found in almost all species of Marchantia liverworts. semanticscholar.org The trimethyl ether derivative itself has been identified in and isolated from Marchantia species. While much of the literature focuses on the more abundant marchantin A, the presence and isolation of its trimethyl ether derivative are linked to the same plant sources.

Key Marchantia species identified as sources for marchantins, including the precursor to the trimethyl ether derivative, are detailed below.

| Marchantia Species | Common Name | Notable Findings |

| Marchantia polymorpha | Common Liverwort / Umbrella Liverwort | A primary source for the isolation of marchantin A. nih.govresearchgate.net Specimens from various global locations including Iceland, Hungary, and Vietnam have been studied for their bis-bibenzyl content. nih.govresearchgate.netnih.gov this compound has been specifically studied from this species. |

| Marchantia emarginata subsp. tosana | - | Identified as a source of marchantin A. nih.gov |

| Marchantia paleacea | - | Known to produce marchantin A. semanticscholar.org |

| Marchantia tosana | - | Also listed as a source of marchantin A. |

Marchantin A is considered a key secondary metabolite and a potential chemical marker for Marchantia polymorpha. researchgate.net The compound, along with its trimethyl ether, is stored in distinct cellular organelles called oil bodies, which are unique to liverworts. researchgate.net

Phytogeographical and Environmental Influences on this compound Abundance

The concentration of bis-bibenzyls, including marchantin A and its derivatives, within Marchantia species is not static. It is subject to variation based on geographical location and environmental conditions. mdpi.com Research indicates that factors such as UV radiation can significantly influence the production of these compounds.

Key Influencing Factors:

Geographical Variation: The chemical profile and quantity of secondary metabolites in M. polymorpha can vary depending on the origin of the plant material. researchgate.net Studies on samples from Japan, China, Poland, Germany, and India have shown this variability. researchgate.net

Environmental Stress: Bryophytes, having transitioned to land, developed biochemical pathways to cope with environmental stressors like high-intensity solar radiation. mdpi.com Bibenzyls are recognized as characteristic polyphenols in liverworts that play a role in UV radiation tolerance. nih.gov

UV-B Radiation: Exposure to UV-B light has been shown to induce the expression of genes responsible for bibenzyl synthesis in Marchantia polymorpha. nih.govnih.gov This suggests that increased exposure to sunlight can lead to a higher concentration of these protective compounds. One study observed that the expression level of genes involved in the biosynthesis pathway increased significantly after UV treatment, indicating a defensive role for these compounds against oxidative damage. nih.govmdpi.com This environmental response likely affects the abundance of marchantin A and, consequently, its trimethyl ether derivative.

Advanced Extraction and Purification Strategies for Marchantin A and its Trimethyl Ether

The isolation of marchantin A and its trimethyl ether from Marchantia species involves multi-step processes of extraction and purification. The lipophilic nature of these compounds dictates the choice of solvents and chromatographic techniques.

Extraction Solvents and Methods:

Solvent Systems: Common solvents used for the initial extraction of bis-bibenzyls from dried bryophyte material include diethyl ether (Et₂O) and methanol (B129727) (MeOH). mdpi.com A diethyl ether extract of Marchantia polymorpha was used for the activity-guided fractionation that led to the isolation of marchantin A. nih.gov

Extraction Procedures: Standard procedures involve soaking the coarsely powdered plant material in a selected solvent for an extended period, sometimes up to a week, to ensure complete extraction. mdpi.com

Purification Techniques:

Following the initial extraction, the crude extract, which contains a mixture of compounds, undergoes further purification using chromatographic methods.

Column Chromatography: This is a primary method for separating the components of the crude extract.

Silica Gel: A commonly used adsorbent for the separation of bis-bibenzyls.

Sephadex LH-20: Another medium used for size-exclusion chromatography to purify phenolic compounds.

Specific Purification of this compound: For the purpose of obtaining crystals suitable for X-ray crystallographic analysis, a specific method was employed. The trimethyl ether of marchantin A was purified using chromatography on a column packed with a 1:1 mixture of silica gel and magnesium sulfate (MgSO₄). researchgate.net

The general workflow for isolating these compounds is summarized in the table below.

| Step | Technique | Description |

| 1. Extraction | Solvent Extraction | Air-dried and powdered Marchantia plant material is soaked in a solvent such as diethyl ether or methanol to create a crude extract. mdpi.com |

| 2. Fractionation | Column Chromatography | The crude extract is passed through a column containing an adsorbent like silica gel or Sephadex LH-20 to separate compounds based on polarity and size. mdpi.com |

| 3. Final Purification | Preparative TLC / Crystallization | Further purification can be achieved using preparative thin-layer chromatography (TLC). For this compound, specific chromatography on a silica gel-MgSO₄ mixture has been used to yield high-purity crystals. researchgate.netmdpi.com |

| 4. Structure Elucidation | Spectroscopic Analysis | The final structure of the isolated compound is confirmed using techniques such as Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HREIMS). nih.gov |

Advanced Structural Characterization and Conformational Analysis

Spectroscopic Elucidation of Marchantin A Trimethyl Ether: Advanced NMR Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy has been a cornerstone in the structural determination of marchantin A and its derivatives. mdpi.com The trimethylated form, in particular, has been subjected to a suite of advanced NMR experiments to unequivocally assign all proton and carbon signals, providing a detailed map of its molecular framework. mdpi.comresearchgate.net

One-dimensional ¹H and ¹³C NMR spectra provide the initial and foundational data for the structural analysis of this compound. mdpi.comsemanticscholar.org The ¹H NMR spectrum is notable for a significantly shielded aromatic proton signal which appears as a doublet at approximately δ 5.30 ppm. semanticscholar.org This upfield shift is attributed to the proton at the C-3' position, which is spatially positioned over the plane of another aromatic ring within the macrocyclic structure, experiencing a strong shielding effect. mdpi.comsemanticscholar.org

The ¹³C NMR spectrum complements the proton data by providing information on the carbon skeleton. mdpi.com The chemical shifts of the carbon atoms are indicative of their local electronic environment, allowing for the differentiation between sp²-hybridized aromatic and sp³-hybridized benzylic carbons. mdpi.com The complete assignment of these signals is crucial for confirming the connectivity of the molecule. mdpi.comsemanticscholar.org

Table 1: Selected ¹H and ¹³C NMR Chemical Shift Data for this compound

To resolve ambiguities and confirm the full structure, a variety of two-dimensional NMR techniques have been utilized. mdpi.comresearchgate.net Correlation Spectroscopy (COSY) experiments establish proton-proton (¹H-¹H) coupling networks, identifying adjacent protons within the molecule. mdpi.comlibretexts.org This is particularly useful for tracing the connectivity through the bibenzyl units.

Nuclear Overhauser Effect (NOE) difference spectroscopy provides information about through-space proximity of protons. mdpi.com This technique was instrumental in confirming the spatial relationships between different parts of the macrocycle, such as the proximity of the H-3' proton to the opposing aromatic ring. mdpi.com

For the assignment of quaternary carbons and other non-protonated carbons, long-range selective proton decoupling (LSPD) experiments were employed. mdpi.comresearchgate.net These experiments reveal long-range couplings between protons and carbons, allowing for the unambiguous assignment of the entire carbon skeleton. mdpi.com The combination of these advanced NMR methods has enabled the complete and confident structural elucidation of this compound in solution. mdpi.comresearchgate.net

X-ray Crystallographic Analysis of this compound: Defining the Macrocyclic Architecture

The X-ray structure reveals that this compound possesses distinct convex and concave surfaces, with a central cavity on the concave side. nih.govresearchgate.net A key feature of the structure is the relative orientation of the aromatic rings. The centroid-to-centroid distances between opposing benzene (B151609) rings have been measured to be 8.80 Å and 4.55 Å. nih.govresearchgate.net This arrangement confirms the folded, compact nature of the macrocycle. nih.gov The ORTEP (Oak Ridge Thermal-Ellipsoid Plot) drawing derived from the X-ray data provides a clear visual representation of this complex three-dimensional structure. semanticscholar.orgresearchgate.net

Table 2: Selected Crystallographic Data for this compound

Computational Conformational Studies: Molecular Mechanics (MM2) and Molecular Dynamics Simulations

To gain insight into the dynamic behavior and conformational flexibility of this compound, computational methods such as molecular mechanics and molecular dynamics simulations are employed. nih.govnih.gov Molecular mechanics force fields, like MM2, can be used to calculate the potential energy of different conformations, allowing for the identification of low-energy, stable structures. upc.edu These calculations can explore the conformational space of the macrocycle, which is crucial for understanding how the molecule might adapt its shape to interact with biological targets. nih.gov

Molecular dynamics simulations provide a time-resolved view of the molecule's movements. nih.gov By simulating the motion of the atoms over time, these studies can reveal the flexibility of the macrocyclic ring and the accessible conformations in different environments. This information is complementary to the static picture from X-ray crystallography and the time-averaged structure from NMR.

Biosynthesis and Chemoenzymatic Synthesis Research

Elucidation of the Biosynthetic Pathway of Marchantin A and its Methylated Analogues

The biosynthesis of marchantin A, a complex macrocyclic bisbibenzyl, originates from the general phenylpropanoid pathway, a fundamental route for the production of a vast array of secondary metabolites in plants. nih.govfrontiersin.orgfrontiersin.org Liverworts, such as Marchantia polymorpha, utilize this pathway to construct the monomeric precursor, lunularic acid, which then undergoes dimerization and cyclization to form the characteristic bisbibenzyl scaffold. mdpi.comresearchgate.net The methylated analogue, marchantin A trimethyl ether, is formed in subsequent modification steps.

The assembly of the core bibenzyl unit of marchantins begins with the amino acid L-phenylalanine. A series of enzymatic conversions transforms it into dihydro-p-coumaroyl-CoA, which serves as a key intermediate. This molecule then condenses with three molecules of malonyl-CoA, a reaction catalyzed by stilbenecarboxylate synthase (STCS), to form prelunularic acid, which is then aromatized to yield lunularic acid. researchgate.netoup.com Two molecules of lunularic acid are the ultimate building blocks for the marchantin skeleton. mdpi.comresearchgate.net The key enzymes in this sequence include phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), and 4-coumarate:coenzyme A ligase (4CL). researchgate.netoup.comresearchgate.net

| Intermediate Compound | Enzyme | Reaction Step |

|---|---|---|

| L-Phenylalanine | Phenylalanine ammonia-lyase (PAL) | Deamination to form cinnamic acid. |

| Cinnamic acid | Cinnamate-4-hydroxylase (C4H) | Hydroxylation to produce p-coumaric acid. |

| p-Coumaric acid | 4-coumarate:coenzyme A ligase (4CL) | Acylation to form p-coumaroyl-CoA. |

| Dihydro-p-coumaroyl-CoA | Stilbenecarboxylate synthase (STCS) | Condensation with three malonyl-CoA molecules to yield lunularic acid (via prelunularic acid). |

| Lunularic Acid | Cytochrome P450 enzymes | Oxidative coupling of two units to form the bisbibenzyl core (e.g., marchantin C). |

| Marchantin C | Cytochrome P450 enzymes | Hydroxylation to yield marchantin A. researchgate.net |

The formation of this compound from its precursor marchantin A involves the specific methylation of three hydroxyl groups on the macrocyclic structure. This biochemical modification is catalyzed by O-methyltransferases (OMTs). nih.gov These enzymes utilize S-adenosyl-L-methionine (SAM) as a methyl group donor to catalyze the transfer of a methyl group to the oxygen atom of a hydroxyl group, forming a methoxy (B1213986) ether. nih.govnih.gov While the specific OMTs responsible for the exhaustive methylation to yield this compound have not been fully characterized, this type of reaction is a common terminal step in plant secondary metabolism to modify the bioactivity, stability, and solubility of natural products. nih.gov

The biosynthesis of bisbibenzyls is tightly regulated at the transcriptional level. oup.comnih.govnih.gov A key family of regulators identified in this process are the basic helix-loop-helix (bHLH) transcription factors. oup.comnih.govnih.gov Research in the liverwort Plagiochasma appendiculatum has identified a bHLH transcription factor, PabHLH, that acts as a positive regulator of the bisbibenzyl biosynthetic pathway. oup.comnih.gov

Studies have shown that the overexpression of PabHLH leads to a significant increase in the accumulation of bisbibenzyls. oup.comnih.gov This is achieved through the up-regulation of key structural genes in the pathway, including PAL, 4CL1, and STCS1. oup.comresearchgate.net Conversely, the suppression of PabHLH expression through RNA interference (RNAi) results in the down-regulation of these same genes and a marked reduction in bisbibenzyl content. oup.comnih.gov This demonstrates that bHLH transcription factors are crucial molecular switches that control the metabolic flux towards bisbibenzyl production. researchgate.netresearchgate.net Phylogenetic analysis suggests that these bHLH proteins are related to those involved in flavonoid synthesis in higher plants, indicating a deep evolutionary conservation of regulatory mechanisms for phenylpropanoid-derived pathways. nih.govnih.gov

| Regulatory Factor | Target Genes | Effect on Bisbibenzyl Biosynthesis |

|---|---|---|

| PabHLH (Overexpression) | PaPAL, Pa4CL1, PaSTCS1 | Upregulation of gene expression, leading to boosted bisbibenzyl accumulation. oup.comnih.gov |

| PabHLH (RNAi Suppression) | PaPAL, Pa4CL1, PaSTCS1 | Downregulation of gene expression, leading to reduced bisbibenzyl accumulation. oup.comnih.gov |

Total Synthesis of Marchantin A and Synthetic Approaches to this compound

The complex macrocyclic structure of marchantin A has made it a challenging target for total synthesis. Synthetic strategies generally focus on the construction of two distinct bibenzyl units, which are then joined through macrocyclization reactions to form the diaryl ether bridges that define the macrocycle. acs.orgrsc.org

Key steps in these synthetic routes often involve:

Ullmann condensation or other copper-catalyzed coupling reactions: These are frequently employed to form the crucial diaryl ether linkages.

Wittig reactions or similar olefination methods: Used to construct the ethylene bridges connecting the aromatic rings within each bibenzyl subunit.

Strategic use of protecting groups: Essential to mask reactive hydroxyl groups and direct the regioselectivity of the coupling and cyclization reactions.

The total synthesis of marchantin A itself provides a direct pathway to this compound. acs.org Once the natural marchantin A scaffold is successfully synthesized, the trimethyl ether derivative can be readily prepared in a final step. This is typically achieved through exhaustive methylation of the free phenolic hydroxyl groups using a standard methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) in the presence of a base (e.g., K₂CO₃). This chemical methylation mimics the outcome of the enzymatic process, affording the fully derivatized this compound.

Semi-synthetic Derivatization Strategies for this compound Analogues

Semi-synthesis is a powerful strategy that utilizes a readily available natural product as a starting material for chemical modifications. This approach is often more efficient than total synthesis for producing a range of related analogues for biological evaluation. Marchantin A, which can be isolated in significant quantities from liverworts like Marchantia polymorpha, serves as an excellent starting scaffold for such derivatization. nih.govnih.gov

The preparation of this compound from natural marchantin A is a primary example of a semi-synthetic strategy. researchgate.net This specific derivatization is often performed not only to explore biological activity but also to improve the compound's physicochemical properties or to facilitate structural elucidation. For instance, the trimethyl ether derivative of marchantin A was prepared to yield crystals suitable for X-ray crystallographic analysis, which unequivocally confirmed its molecular structure. researchgate.net

This strategy can be extended to create a variety of analogues of this compound by:

Selective methylation: Using specific protecting groups to methylate only one or two of the available hydroxyl groups.

Alkylation with other groups: Replacing the methyl groups with larger alkyl chains (e.g., ethyl, propyl) to probe the effect of steric bulk on activity.

Acylation: Converting the hydroxyl groups to esters.

These semi-synthetic modifications allow researchers to systematically investigate structure-activity relationships (SAR), potentially leading to the discovery of analogues with enhanced potency or more desirable pharmacological profiles. sci-hub.sesemanticscholar.org

Pharmacological and Mechanistic Investigations of Biological Activities

Neuromuscular System Modulation: In Vitro and In Vivo Non-Human Muscle Relaxation Studies

Scientific investigations have revealed that marchantin A trimethyl ether possesses significant skeletal muscle relaxant properties. nih.govresearchgate.net This activity is particularly noteworthy because, unlike many classical neuromuscular blocking agents, the this compound molecule does not possess a cationic nitrogen atom, which is often considered a key feature for such activity. researchgate.net

The neuromuscular blocking effects of this compound have been characterized using isolated frog rectus abdominis muscle preparations. nih.gov This standard in vitro model allows for the direct assessment of a compound's ability to interfere with neuromuscular transmission and induce muscle relaxation. In these assays, the compound demonstrated a clear ability to inhibit muscle contractions, providing foundational evidence for its muscle relaxant properties at the tissue level. nih.gov

The muscle relaxant capacity of this compound has been confirmed in in vivo rodent models. researchgate.net Studies in mice have shown that the compound can produce skeletal muscle relaxation, corroborating the findings from in vitro experiments. researchgate.netnih.gov The observed effects in these whole-animal models underscore the compound's potential to act systemically as a muscle relaxant. One study highlighted that both marchantin A and its trimethyl ether derivative showed an ameliorating effect against nicotine-induced muscle contraction in a mouse model, with activity comparable to the standard drug d-tubocurarine. nih.gov

The mechanism of action for this compound's muscle relaxant effect has been elucidated through comparative studies with the classic non-depolarizing neuromuscular blocking agent, d-tubocurarine. Pharmacological studies have shown that this compound exhibits a tubocurarine-like skeletal muscle relaxation activity. nih.govresearchgate.net However, its potency is approximately 3.5 times weaker than that of d-tubocurarine. nih.govresearchgate.net

Structural analysis provides a basis for this shared activity. X-ray crystallography of this compound and comparison with the structure of O,O',N-trimethyltubocurarine revealed that both molecules possess a very similar macrocyclic bis(bibenzyl)ether skeleton. nih.gov This structural parallel is considered crucial for their muscle relaxation activity, suggesting that this core structure can effectively interact with the nicotinic acetylcholine (B1216132) receptor at the neuromuscular junction, despite this compound lacking the quaternary ammonium (B1175870) groups typical of curare-like drugs. nih.govresearchgate.net

Furthermore, comparisons have been drawn with cepharanthine. Based on stereochemical, electrostatic, and hydrophobic similarities, it is proposed that marchantin A and its derivatives may share a common receptor binding site with cepharanthine, leading to similar therapeutic properties. researchgate.net

| Compound | Relative Potency | Key Structural Feature |

| This compound | ~3.5 times less potent than d-tubocurarine | Macrocyclic bis(bibenzyl)ether skeleton |

| d-Tubocurarine | Standard (Reference) | Quaternary ammonium groups, bis(benzylisoquinoline) structure |

Antiviral Activity: Focus on Influenza Virus Endonuclease Inhibition

In addition to its neuromuscular effects, marchantin A and its analogs have been identified as inhibitors of the influenza virus. The mechanism of this antiviral action targets a critical viral enzyme: the polymerase acidic (PA) endonuclease, which is essential for viral replication. nih.govresearchgate.net

Screening of various phytochemicals revealed that marchantins, including marchantin A, B, and E, are effective inhibitors of the influenza PA endonuclease in vitro. nih.govresearchgate.net This enzyme is responsible for the "cap-snatching" process, where it cleaves the 5' caps (B75204) from host cell pre-mRNAs to prime the synthesis of viral mRNAs. By inhibiting this activity, marchantins block a step that is indispensable for viral gene expression and replication. researchgate.net Research has indicated that a common 3,4-dihydroxyphenethyl group within the structure of these active marchantins is a key moiety responsible for the inhibition of the PA endonuclease. researchgate.net

| Compound | In Vitro PA Endonuclease Inhibition |

| Marchantin A | Active Inhibitor researchgate.net |

| Marchantin B | Active Inhibitor researchgate.net |

| Marchantin E | Active Inhibitor researchgate.net |

To understand the molecular basis of this inhibition, in silico docking and simulation studies have been performed with marchantin analogs and the PA endonuclease. nih.govresearchgate.net These studies provide a "fitting and chelating model" for the mechanism of action. nih.gov

The simulations revealed that marchantin A and its analogs fit effectively into the active site pocket of the PA endonuclease. researchgate.net The active site of this enzyme contains two manganese ions (Mn²⁺) that are critical for its catalytic function. researchgate.net The docking analyses demonstrated that the dihydroxy group on the phenethyl moiety of the marchantin molecule directly interacts with and chelates these two essential manganese ions. researchgate.net

In addition to this key chelating interaction, the model shows that the aromatic rings and methoxy (B1213986) groups of the marchantin molecule engage in hydrophobic interactions with amino acid residues within the active pocket of the PA endonuclease. researchgate.net These combined interactions anchor the inhibitor within the active site, effectively blocking its enzymatic function. Docking simulation analysis performed specifically on marchantin A produced results that were nearly identical to those of other active marchantins, confirming this proposed binding mode. researchgate.net

Cellular Antiviral Efficacy in Cultured Cell Systems (e.g., MDCK cells)

Investigations into the antiviral properties of this compound have been conducted, particularly focusing on influenza viruses. In a study utilizing Madin-Darby canine kidney (MDCK) cells, a common model for influenza research, this compound was used as a control compound. The rationale for its use as a control was its inability to inhibit the influenza virus PA endonuclease, an essential enzyme for viral replication. nih.gov

The study demonstrated that marchantins containing a dihydroxyphenethyl group, such as marchantin A and marchantin E, effectively inhibited the PA endonuclease and subsequently reduced the formation of viral foci in MDCK cell cultures in a dose-dependent manner. In contrast, this compound, which lacks this specific chemical moiety, did not exhibit this inhibitory effect on the viral enzyme and consequently showed no significant anti-influenza activity in this cell-based assay. nih.gov This highlights the critical role of specific structural features of the marchantin scaffold in mediating antiviral effects and indicates that the methylation of the hydroxyl groups in marchantin A abrogates its direct anti-influenza activity in this context.

Enzyme Inhibition Profiling

The interaction of this compound with various enzymes has been a subject of scientific inquiry to elucidate its mechanisms of action.

Cathepsin B and L Inhibition: Implications for Cellular Proteostasis

As of the current body of scientific literature, there are no available studies specifically investigating the inhibitory effects of this compound on cathepsin B and cathepsin L. These cysteine proteases are crucial for maintaining cellular proteostasis, and their dysregulation is implicated in various diseases. Future research is required to determine if this compound interacts with these enzymes.

Cyclooxygenase and 5-Lipoxygenase Pathway Modulation

The anti-inflammatory potential of marchantin compounds has been linked to their ability to modulate the arachidonic acid cascade. While specific data for this compound is limited, studies on the parent compound, marchantin A, have demonstrated inhibitory activity against cyclooxygenase (COX) enzymes. researchgate.netresearchgate.net Similarly, the related compound marchantin B has been shown to selectively inhibit the biosynthesis of 5-lipoxygenase products in human granulocytes. nih.gov This suggests that compounds from this class can interfere with key inflammatory pathways.

| Compound | Enzyme | IC50 Value |

|---|---|---|

| Marchantin A | Cyclooxygenase (COX) | 46.4 µM |

DNA Polymerase Beta and Other Nuclear Enzyme Interactions

Marchantin A and other related bisbibenzyls have been identified as inhibitors of DNA polymerase β, a key enzyme in the base excision repair pathway of DNA. researchgate.netresearchgate.netnih.gov The inhibition of this nuclear enzyme by bisbibenzyls has been reported with IC50 values ranging from 5 µM to 38 µM, indicating a potent interaction. nih.gov Although specific inhibitory concentrations for this compound have not been detailed, its structural similarity to active compounds suggests potential activity that warrants further investigation.

| Compound Class | Enzyme | Reported IC50 Range |

|---|---|---|

| Bisbibenzyls | DNA Polymerase β | 5 µM - 38 µM |

Nitric Oxide Synthase (iNOS) Production Inhibition in Macrophage Models (e.g., RAW264.7 cells)

The parent compound, marchantin A, has been shown to inhibit the production of nitric oxide (NO) by suppressing the expression of inducible nitric oxide synthase (iNOS) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. researchgate.net This activity is a key indicator of anti-inflammatory potential, as excessive NO production by iNOS is a hallmark of inflammatory conditions. While this qualitative activity has been established for marchantin A, specific IC50 values for either the parent compound or this compound on iNOS inhibition are not currently available in the reviewed literature.

Tyrosinase Inhibition and Related Enzymatic Activities

There is currently no scientific literature available that documents any investigation into the inhibitory activity of this compound against tyrosinase. Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of interest for applications in dermatology and cosmetology. The potential for this compound to interact with tyrosinase or related enzymatic activities remains an open area for future research.

Farnesoid X Receptor (FXR) Activation Studies

The Farnesoid X Receptor (FXR) is a nuclear receptor primarily expressed in the liver, intestines, and kidneys, where it plays a critical role in the regulation of bile acid, lipid, and glucose metabolism. nih.govnih.govamegroups.org As a ligand-activated transcription factor, FXR modulates gene expression by forming a heterodimer with the retinoid X receptor, which then binds to specific response elements in the promoter regions of target genes. nih.gov Activation of FXR is a therapeutic target for various metabolic and inflammatory diseases. nih.govd-nb.info

Research into the effects of marchantin-type bisbibenzyls on this receptor has shown that the parent compound, marchantin A, can function as an FXR agonist. nih.gov In a luciferase reporter assay, marchantin A, isolated from Marchantia paleacea var. diptera, was observed to activate the Farnesoid X Receptor. nih.gov This finding suggests that compounds within this structural class may have the potential to modulate FXR-mediated pathways, which are integral to cellular metabolism and inflammation. nih.gov

P-glycoprotein Activity Modulation in Drug Resistance Reversal

P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) superfamily of transporters, is a key contributor to the phenomenon of multidrug resistance (MDR) in cancer cells. nih.gov By acting as an ATP-dependent efflux pump, P-gp actively transports a wide array of chemotherapeutic agents out of the cell, preventing them from reaching their intracellular targets and exerting their cytotoxic effects. nih.govnih.gov The inhibition or modulation of P-gp is a significant strategy in overcoming MDR, aiming to restore the efficacy of anticancer drugs. nih.gov

Currently, specific studies detailing the direct interaction or modulatory activity of this compound on P-glycoprotein and its role in reversing drug resistance are not extensively documented in the available scientific literature.

Antimicrobial and Antifungal Research: Spectrum of Activity and Cellular Targets

The parent compound, marchantin A, has demonstrated notable antimicrobial and antifungal properties. researchgate.netnih.gov Investigations into its spectrum of activity reveal a selective efficacy primarily against Gram-positive bacteria, with minimal to no effect observed against Gram-negative strains. bg.ac.rsnih.gov

In vitro testing has quantified this activity against several bacterial species. Marchantin A exhibited its most potent effect against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 0.062 mg/mL. bg.ac.rs It also showed inhibitory effects against Listeria monocytogenes and Bacillus subtilis. bg.ac.rs Conversely, it was found to be inactive against tested Gram-negative bacteria. bg.ac.rs The antifungal potential of marchantin A has been established through bioassay-guided studies, which identified it as an active constituent against Candida albicans. nih.gov While the precise cellular targets are not fully elucidated, the activity is attributed to the bis-bibenzyl structure common to this class of compounds. bg.ac.rs

| Organism | Type | Activity of Marchantin A | MIC (mg/mL) |

|---|---|---|---|

| Staphylococcus aureus | Gram-positive Bacteria | Active | 0.062 |

| Listeria monocytogenes | Gram-positive Bacteria | Active | Not Specified |

| Bacillus subtilis | Gram-positive Bacteria | Active | Not Specified |

| Gram-negative bacteria | Gram-negative Bacteria | Inactive | Not Applicable |

| Candida albicans | Fungus | Active | Not Specified |

Antioxidative Stress Responses: In Vitro Radical Scavenging Assays

Marchantin A, the parent compound of this compound, has been shown to possess significant antioxidant properties. researchgate.netnih.gov The capacity of a compound to mitigate oxidative stress is frequently evaluated using in vitro radical scavenging assays, which measure its ability to neutralize reactive oxygen species (ROS) and other free radicals. researchgate.netmdpi.comresearchgate.net

One key study demonstrated that marchantin A exhibits potent free radical-scavenging activity, with a reported half-maximal effective concentration (EC₅₀) of 20 µg/mL. nih.gov Standard assays used to determine such antioxidant potential include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the ferric reducing antioxidant power (FRAP) assay, and superoxide (B77818) radical scavenging assays. researchgate.netmdpi.com The presence of phenolic hydroxyl groups in the marchantin A structure is believed to contribute significantly to its ability to donate hydrogen atoms or electrons to stabilize free radicals. researchgate.net

Anti-inflammatory Pathways: Cellular Models of Inflammatory Response Suppression

Investigations using cellular models have provided evidence for the anti-inflammatory potential of marchantin A. researchgate.net A common in vitro model for studying inflammation involves the use of macrophage cell lines, such as RAW 264.7, which can be stimulated with lipopolysaccharide (LPS) to induce a pro-inflammatory response. researchgate.net

In this model, marchantin A was shown to inhibit the LPS-induced expression of inducible nitric oxide synthase (iNOS). researchgate.net The iNOS enzyme is responsible for the production of large quantities of nitric oxide, a key inflammatory mediator. By suppressing iNOS expression, marchantin A demonstrates a capacity to interfere with critical inflammatory pathways at a cellular level, suggesting its potential to modulate inflammatory immune disorders. researchgate.netnih.gov

Cytotoxicity and Antiproliferative Mechanisms in Non-Human Cell Lines

Marchantin A has been evaluated for its cytotoxic and antiproliferative effects against various cell lines, including non-human models. researchgate.netnih.gov Cytotoxicity assays are fundamental in determining the potential of a compound to inhibit cell growth or induce cell death. mdpi.com

Research has demonstrated the anti-proliferative activity of marchantin A against the rat myeloblast cell line (L6). researchgate.net In this non-human cancer cell model, marchantin A exhibited an IC₅₀ value of 6.64 µM, indicating its potency in inhibiting the proliferation of these cells. researchgate.net Such findings are crucial for understanding the compound's fundamental biological activity and its potential as a cytotoxic agent.

| Cell Line | Organism | Cell Type | Activity of Marchantin A | IC₅₀ (µM) |

|---|---|---|---|---|

| L6 | Rat | Myeloblast | Anti-proliferative | 6.64 |

Inhibition of Tubulin Polymerization and Cell Cycle Arrest

A key mechanism through which many cytotoxic compounds exert their antiproliferative effects is by interfering with the dynamics of microtubules. nih.govmdpi.comcsic.es Microtubules, which are polymers of α- and β-tubulin, are essential components of the mitotic spindle required for chromosome segregation during cell division. mdpi.com

Compounds that inhibit tubulin polymerization disrupt the formation of the mitotic spindle, leading to a halt in the cell cycle, typically at the G2/M phase. nih.govnih.govmdpi.com This mitotic arrest can ultimately trigger programmed cell death, or apoptosis. nih.govnih.gov While this mechanism is well-established for a variety of anticancer agents, specific studies conclusively demonstrating that this compound directly inhibits tubulin polymerization to induce cell cycle arrest have not been detailed in the reviewed literature.

Induced Apoptosis Pathways

There is no available scientific literature or published research data detailing the specific mechanisms by which this compound may induce apoptosis. Studies on the parent compound, marchantin A, have shown that it can trigger programmed cell death in certain cancer cell lines through the activation of caspase cascades and regulation of other apoptotic proteins. However, it is crucial to note that these findings cannot be directly extrapolated to this compound, as the methylation of the hydroxyl groups can significantly alter the compound's biological activity. Without dedicated research, any discussion on the apoptotic pathways induced by this compound would be purely speculative.

Anti-invasion Effects in Glioma Cell Models

Similarly, the scientific literature lacks studies on the anti-invasion effects of this compound in glioma cell models. Research on the related compound, marchantin C, has demonstrated potential anti-invasive properties in glioma cells, reportedly through the downregulation of matrix metalloproteinase-2 (MMP-2) via the ERK/MAPK signaling pathway. This highlights a potential area of investigation for marchantin A derivatives. Nevertheless, due to the absence of direct experimental evidence, it is not possible to provide a scientifically accurate account of the anti-invasion effects of this compound in glioma cells.

Further research is imperative to elucidate the potential therapeutic activities of this compound, specifically focusing on its impact on apoptosis and cancer cell invasion. Such studies would be essential to determine if it shares, exceeds, or differs in its biological activities compared to other compounds in the marchantin family.

Structure Activity Relationship Sar Studies and Rational Design of Analogues

Correlating Marchantin A Trimethyl Ether Conformation with Biological Potency

The three-dimensional conformation of this compound is intrinsically linked to its biological potency, particularly its skeletal muscle-relaxing activity. X-ray crystallography studies have revealed that the molecule possesses a distinct and rigid macrocyclic structure characterized by convex and concave surfaces. nih.gov A significant feature is a central cavity on the concave surface. nih.gov The spatial arrangement of the aromatic rings is a key determinant of its activity; the centroid-to-centroid distances between opposing benzene (B151609) rings have been measured at 8.80 Å and 4.55 Å. nih.govnih.gov

Role of Methylation and Hydroxylation Patterns on Pharmacological Activity

The pattern of methylation and hydroxylation on the marchantin scaffold plays a pivotal role in modulating its pharmacological activity. The conversion of marchantin A to this compound, through the methylation of its three phenolic hydroxyl groups, significantly impacts its potency. For instance, in one study, this compound was found to be nearly 12 times less active as a cytotoxic agent than marchantin A, with a reported IC50 value of 3.24 µg/mL. nih.gov

The presence and position of hydroxyl and methoxy (B1213986) groups are critical for specific biological activities. For muscle relaxation, the ortho-hydroxyl group in marchantin A and the corresponding ortho-methoxy group in this compound are considered important contributors to the activity. nih.govresearchgate.net This highlights that while the core macrocyclic structure provides the necessary scaffold, the nature and location of its functional groups fine-tune its interaction with biological targets.

The importance of the hydroxylation pattern is further underscored by comparing the activity of different marchantin analogues. Marchantin C, which lacks the hydroxyl group at the C-6' position, exhibits a tenfold decrease in activity compared to marchantin A. nih.gov Conversely, marchantin E, which has a different hydroxylation pattern, shows a similar level of activity to marchantin A in some assays. nih.gov In studies on the inhibition of nitric oxide synthase, the introduction of hydroxyl groups and the specific positions of ether linkages in the macrocycle were found to regulate the inhibitory potency, with marchantin A showing the strongest inhibition in one study. researchgate.net This demonstrates that specific hydroxylation patterns are key determinants of potency and can be more critical than the mere presence of hydroxyl groups.

| Compound | Key Structural Difference from Marchantin A | Relative Activity | IC50 Value |

|---|---|---|---|

| Marchantin A | Reference Compound | - | - |

| This compound | Methylation of three hydroxyl groups | ~12-fold less active | 3.24 µg/mL nih.gov |

| Marchantin C | Lacks C-6' hydroxyl group | ~10-fold less active | Not specified nih.gov |

| Marchantin E | Different hydroxylation pattern | Similar activity | 0.69 µg/mL nih.gov |

Design and Synthesis of this compound Derivatives to Elucidate Key Pharmacophores

The rational design and synthesis of derivatives of marchantin A and its trimethyl ether have been instrumental in identifying the key pharmacophoric elements required for biological activity. A pharmacophore represents the essential three-dimensional arrangement of functional groups necessary for a molecule to interact with a specific biological target.

Studies on various synthetic and semi-synthetic derivatives have shown that the integrity of the macrocyclic bis(bibenzyl) core is crucial. For example, derivatives such as marchantin A triacetate and 7',8'-dehydromarchantin A, as well as related acyclic bis(bibenzyls) like perrottetin E and F, were found to be devoid of muscle-relaxing activity. researchgate.net This indicates that the specific cyclic structure and the saturation of the ethano bridges are essential components of the pharmacophore for this particular activity.

The synthesis of a broader range of marchantin analogues, including marchantin C, O, and P, has provided deeper insights into the SAR. nih.gov These efforts, which involve modifying the arene subunits and their substitution patterns, allow researchers to probe the importance of specific regions of the molecule. For instance, the synthesis of brominated and aminomethylated derivatives of related bis(bibenzyls) like marchantin C has been explored to enhance antiproliferative activity. nih.gov Such studies help to map the regions of the molecule where modifications are tolerated or even beneficial, thereby refining the pharmacophore model. The diaryl ether linkages are also considered essential pharmacophoric features due to their contribution to hydrophobicity, cell membrane penetration, and metabolic stability. semanticscholar.org

Computational Chemistry Approaches to SAR Modeling (e.g., QSAR, Molecular Dynamics)

Computational chemistry has emerged as a powerful tool for investigating the structure-activity relationships of this compound and related macrocyclic bis(bibenzyls). These in silico methods provide insights into the molecular properties and interactions that govern biological activity.

One of the computational approaches used is molecular similarity analysis. Such an analysis was performed on the parent compound, marchantin A, to compare its steric, electrostatic, and hydrophobic properties with other macrocyclic bis(bibenzyls) like riccardin A. nih.gov By correlating these computed properties with their observed calmodulin inhibitory activity, researchers were able to establish that differences in the steric and electrostatic profiles could account for variations in biological potency. nih.gov

Molecular dynamics (MD) simulations have also been employed to study marchantin analogues. For example, to investigate the anti-influenza activity of marchantin E, a close analogue, researchers generated 250 conformations using Low Mode MD. science.gov This was followed by in silico docking simulations to understand how the molecule interacts with its target, the PA endonuclease. science.gov Similarly, MD simulations have been used to study the interaction of other marchantin derivatives, such as marchantin C, with biological targets like tubulin, helping to elucidate their binding modes. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies represent another important computational strategy for this class of compounds. Although specific QSAR models for this compound are not extensively documented, QSAR studies have been applied to macrocyclic diterpenes and other bis(bibenzyls) to correlate structural descriptors with activities like P-glycoprotein inhibition. These models can quantitatively link molecular features to biological effects, aiding in the design of new analogues with potentially improved activity.

Advanced Research Methodologies and Future Directions

Application of Advanced Spectroscopic Techniques for Metabolomics and Profiling

Advanced spectroscopic techniques are fundamental to the comprehensive analysis of marchantin A trimethyl ether and its natural source, liverworts. High-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy are at the forefront of these efforts. mdpi.comfrontlinegenomics.com

Detailed structural elucidation of this compound and related bis(bibenzyls) has been achieved through a combination of 1H and 13C NMR, including two-dimensional techniques like COSY and NOE difference spectra. mdpi.comresearchgate.net For instance, the structure of marchantin A was confirmed through X-ray crystallographic analysis of its more readily crystallized derivative, this compound. mdpi.comresearchgate.net This approach was necessary because marchantin A itself is difficult to crystallize. mdpi.comresearchgate.net The 1H NMR spectrum of this compound exhibits characteristic signals that are crucial for its identification and structural confirmation. researchgate.netnih.gov

Metabolomic profiling of liverwort species, such as Marchantia polymorpha, utilizes these spectroscopic methods to identify and quantify a wide array of compounds, including marchantin A and its derivatives. mdpi.com Techniques like reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with UV detectors and mass spectrometry are routinely used for the separation and identification of these compounds from complex extracts. researchgate.net Furthermore, nanoelectrospray ionization mass spectrometry has enabled the direct molecular analysis from single oil body cells of M. polymorpha, providing direct evidence for the specific localization of marchantin A. mdpi.comnih.gov

Advanced tandem mass spectrometry (MS/MS) methods are also being employed to gain deeper structural insights into metabolites. nih.gov These techniques, which go beyond conventional collision-induced dissociation, are crucial for the unambiguous identification of isomers and the detailed characterization of complex natural products like this compound. nih.gov

Table 1: Spectroscopic Data for this compound and Related Compounds

| Compound | Spectroscopic Technique | Key Findings | Reference |

| This compound | X-ray Crystallography | Determined the three-dimensional molecular structure, revealing convex and concave surfaces. nih.gov | nih.gov |

| This compound | 1H NMR, 13C NMR | Confirmed the macrocyclic bis(bibenzyl) ether skeleton. mdpi.com | mdpi.com |

| Marchantin M Trimethyl Ether | 1H NMR | A signal at δ = 5.56 p.p.m. was explained by the proximity of an H atom of one aromatic ring to another. nih.gov | nih.gov |

| Marchantin A | Nano-ESI MS | Direct evidence of localization within oil body cells of Marchantia polymorpha. nih.gov | nih.gov |

Development of High-Throughput Screening Assays for this compound and Analogs

High-throughput screening (HTS) is a powerful methodology for rapidly assessing the biological activities of a vast number of compounds. nih.govwikipedia.org The development of HTS assays for this compound and its synthetic analogs is a critical step in discovering and optimizing its therapeutic potential. These assays can be designed to evaluate a wide range of biological responses, from interactions with purified enzymes and receptors to effects on cellular pathways and phenotypes. nih.gov

Automation is a key component of HTS, utilizing robotics to handle microtiter plates for sample addition, mixing, incubation, and detection, enabling the testing of thousands of compounds daily. wikipedia.org For this compound, HTS assays could be developed to screen for various activities reported for the marchantin class of compounds, such as antimicrobial, antifungal, cytotoxic, and muscle-relaxant effects. researchgate.netnih.gov

Mass spectrometry-based HTS methods are becoming increasingly prevalent as they offer label-free detection, which can reduce assay artifacts and provide more physiologically relevant data. embopress.org Affinity selection mass spectrometry, for instance, allows for the rapid screening of compounds that bind to a specific biological target. embopress.org Such an approach could be invaluable in identifying the direct molecular targets of this compound.

Omics Technologies in Biosynthesis and Mechanism Discovery (Transcriptomics, Proteomics)

Omics technologies, including transcriptomics and proteomics, are revolutionizing our understanding of the biosynthesis of natural products and their mechanisms of action. science.gov For this compound, these approaches can illuminate the genetic and enzymatic machinery responsible for its production in liverworts.

Transcriptome analysis of Marchantia polymorpha has already provided insights into the genes involved in marchantin biosynthesis. marchantia.info By identifying genes that are co-expressed with the production of marchantins, researchers can pinpoint candidate enzymes for further characterization. This is part of a broader effort to understand the complex regulatory networks that govern the synthesis of secondary metabolites in microorganisms and plants. science.gov

Proteomics, the large-scale study of proteins, can complement transcriptomic data by identifying the actual enzymes present and active during marchantin biosynthesis. By comparing the proteomes of high- and low-producing strains or different developmental stages of the liverwort, researchers can identify key biosynthetic enzymes. Understanding these pathways at a molecular level is a prerequisite for their eventual reconstruction in heterologous hosts for sustainable production.

Bioengineering and Synthetic Biology Approaches for Sustainable Production

The natural abundance of marchantin A and its derivatives in liverworts can be variable and often low, making large-scale extraction challenging. mdpi.com Bioengineering and synthetic biology offer a promising alternative for the sustainable production of this compound. The liverwort Marchantia polymorpha itself is being developed as a chassis for synthetic biology due to its simple genome, rapid growth, and amenability to genetic manipulation. marchantia.org

The biosynthesis of marchantins is known to proceed through the dimerization of lunularic acid. researchgate.net By elucidating the complete biosynthetic pathway, including all the involved enzymes, it becomes feasible to transfer these genes into a microbial host, such as yeast or E. coli, for fermentation-based production. This approach has been successfully applied to other complex natural products and offers a scalable and controlled manufacturing process.

Furthermore, synthetic biology tools can be used to engineer the biosynthetic pathway to produce novel analogs of this compound with potentially improved properties. This could involve introducing modifications to the core structure to enhance activity, improve solubility, or reduce potential toxicity.

Preclinical Efficacy Studies in Defined Animal Models for Mechanistic Elucidation

Preclinical studies in animal models are essential for validating the therapeutic potential of this compound and for understanding its mechanism of action in a physiological context. Pharmacological studies have already demonstrated the skeletal muscle relaxation activity of this compound in a frog rectus abdominus preparation. nih.govnih.gov This effect was found to be about 3.5 times less potent than that of d-tubocurarine. nih.gov

Further in vivo studies are necessary to explore the full range of biological activities suggested by in vitro experiments. For example, while marchantin A has shown promising activity against various protozoans, including Plasmodium falciparum, in vitro, these findings need to be confirmed in animal models of the disease. researchgate.net Similarly, the anti-inflammatory and antioxidant properties observed for marchantin A warrant investigation in relevant animal models of inflammation and oxidative stress. researchgate.net

These preclinical studies are crucial for establishing a dose-response relationship, understanding the pharmacokinetic and pharmacodynamic properties of the compound, and identifying potential target organs and mechanisms of action.

Table 2: Preclinical Studies of Marchantin Compounds

| Compound | Animal Model | Finding | Reference |

| This compound | Frog (rectus abdominus muscle) | Exhibited skeletal muscle relaxation activity. nih.gov | nih.gov |

| Marchantin A | Mouse | Ameliorated nicotine-induced muscle contraction. researchgate.net | researchgate.net |

Challenges and Opportunities in this compound Research

The study of this compound presents both significant challenges and exciting opportunities. A major challenge lies in its complex structure, which makes chemical synthesis difficult and costly. The low and variable yields from natural sources also pose a hurdle for large-scale studies and potential commercialization. mdpi.com

However, the unique macrocyclic structure of this compound and its diverse biological activities present a compelling case for continued research. The development of efficient synthetic or biosynthetic production methods would be a major breakthrough, enabling more extensive preclinical and, eventually, clinical investigation.

Opportunities for future research are abundant. The application of advanced "omics" and bioinformatic tools can accelerate the discovery of the complete biosynthetic pathway and its regulatory networks. High-throughput screening of both natural and synthetic analogs could lead to the identification of compounds with enhanced potency and selectivity for specific therapeutic targets. A deeper understanding of its mechanism of action at the molecular level, particularly its interaction with biological membranes and specific protein targets, will be crucial for its development as a therapeutic agent. The structural similarity of its macrocyclic bis(bibenzyl)ether skeleton to other bioactive compounds suggests that it may interact with fundamental cellular processes, opening up new avenues for drug discovery. nih.gov

Q & A

Q. What analytical methods are used to determine the structure of marchantin A trimethyl ether?

this compound (66) is structurally characterized using ¹H and ¹³C NMR , COSY, and X-ray crystallography. Key signals in ¹H NMR include δ 5.13 (J = 2 Hz) for H-3′, shielded by ring A. ¹³C-¹H correlation spectra and long-range selective proton decoupling (LSPD) experiments resolve aromatic/benzylic carbons. Crystallization challenges are addressed using silica gel/magnesium sulfate columns to isolate single crystals .

Q. How is this compound synthesized, and what are common derivatives?

this compound is synthesized via methylation of marchantin A (1), a bisbibenzyl from Marchantia species. Derivatives like marchantin C dimethyl ether and 7,8-dehydro analogs are synthesized chemically to study structure-activity relationships. These derivatives often show reduced cytotoxicity compared to parent compounds, highlighting the importance of hydroxyl groups for bioactivity .

Q. What in vitro models are used to evaluate its cytotoxicity?

Standard models include MCF-7 breast cancer cells (IC₅₀ = 4.0 µg/mL) and A549 lung cancer cells . Apoptosis is confirmed via fluorescence microscopy (e.g., nuclear fragmentation) and Western blotting for caspase-3/9 activation. Healthy cell lines like MRC-5 fibroblasts are used to assess selectivity .

Advanced Research Questions

Q. How do structural modifications (e.g., etherification) impact this compound’s bioactivity?

Esterification or etherification of phenolic -OH groups (e.g., C-1′ and C-6′) reduces cytotoxicity but improves selectivity. For example, marchantin C dimethyl ether (16 µM) synergizes with vincristine (0.2 µM) to induce apoptosis in KB/VCR multidrug-resistant cells , suggesting P-glycoprotein modulation. The C-ring conformation is critical for binding affinity .

Q. What mechanisms underlie its caspase-dependent apoptosis in glioma cells?

In A172 glioma cells , this compound triggers mitochondrial membrane depolarization, cytochrome c release, and caspase-9/-3 activation. RNA-seq data reveal upregulation of pro-apoptotic BAX and downregulation of BCL-2. Pre-treatment with caspase inhibitors (Z-VAD-FMK) blocks apoptosis .

Q. How can structural flexibility of bisbibenzyls be exploited for drug design?

The diaryl ether linker allows conformational adaptability, enabling interactions with diverse targets (e.g., tubulin, DNA topoisomerases). Molecular dynamics simulations suggest that methylation reduces steric hindrance, enhancing penetration into hydrophobic pockets of cancer cell membranes .

Q. What challenges exist in studying marchantin biosynthesis, and how are they addressed?

Biosynthetic pathways involve phenylalanine/polyketide precursors, but low natural yields hinder characterization. Heterologous expression in Marchantia polymorpha mutants and isotope-labeled feeding experiments (e.g., ¹³C-phenylalanine) track intermediate formation. CRISPR-Cas9 knockout of OMT genes confirms methylation steps .

Q. How do analytical techniques resolve co-eluting compounds in marchantin extracts?

LC-MS deconvolution (e.g., AMDIS algorithms) separates isomers like trimethyl ether derivatives based on unique m/z signatures (e.g., 345 for 6-hydroxy luteolin trimethyl ether). High-resolution MS/MS and ion mobility spectrometry further distinguish structural analogs .

Methodological Considerations

Q. What controls are essential when assessing apoptosis in marchantin-treated cells?

Include:

Q. How can researchers address low solubility of marchantin derivatives in in vitro assays?

Use co-solvents like DMSO (≤0.1% v/v) or β-cyclodextrin encapsulation. For in vivo studies, nanoemulsions or liposomal formulations improve bioavailability. Validate solubility via dynamic light scattering (DLS) and HPLC-UV quantification .

Data Contradictions and Resolution

- Discrepancy in IC₅₀ values : MCF-7 cytotoxicity varies between studies (4.0 µg/mL vs. 4.0 mg/mL). Resolution: Confirm compound purity (HPLC ≥95%), cell passage number, and assay duration (48–72 hr) .

- Dimethyl ether vs. trimethyl ether activity : Dimethyl derivatives show stronger P-glycoprotein inhibition, while trimethylation reduces cytotoxicity. Rationalize via molecular docking and free-energy calculations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.